molecular formula C8H17N3O B13160965 1-(2-Aminocyclopropyl)-3-tert-butylurea

1-(2-Aminocyclopropyl)-3-tert-butylurea

Cat. No.: B13160965
M. Wt: 171.24 g/mol
InChI Key: IPULCUSIZLIULM-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopropyl)-3-tert-butylurea is an organic compound characterized by the presence of a cyclopropyl ring, an amino group, and a tert-butylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocyclopropyl)-3-tert-butylurea typically involves the reaction of cyclopropylamine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclopropylamine} + \text{tert-Butyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminocyclopropyl)-3-tert-butylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

1-(2-Aminocyclopropyl)-3-tert-butylurea has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclopropyl)-3-tert-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Aminocyclopropyl)phenyl derivatives: These compounds share the cyclopropyl and amino functionalities but differ in the substituents attached to the cyclopropyl ring.

    1,2,4-Triazole-containing scaffolds: These compounds have a similar nitrogen-containing ring structure and are used in various pharmaceutical applications.

Uniqueness: 1-(2-Aminocyclopropyl)-3-tert-butylurea is unique due to the presence of both the cyclopropyl ring and the tert-butylurea moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for diverse scientific and industrial applications.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-aminocyclopropyl)-3-tert-butylurea

InChI

InChI=1S/C8H17N3O/c1-8(2,3)11-7(12)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H2,10,11,12)

InChI Key

IPULCUSIZLIULM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1CC1N

Origin of Product

United States

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